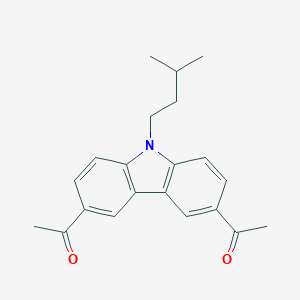

3,6-Diacetyl-9-isoamylcarbazole

説明

BenchChem offers high-quality 3,6-Diacetyl-9-isoamylcarbazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6-Diacetyl-9-isoamylcarbazole including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

10510-39-1 |

|---|---|

分子式 |

C21H23NO2 |

分子量 |

321.4 g/mol |

IUPAC名 |

1-[6-acetyl-9-(3-methylbutyl)carbazol-3-yl]ethanone |

InChI |

InChI=1S/C21H23NO2/c1-13(2)9-10-22-20-7-5-16(14(3)23)11-18(20)19-12-17(15(4)24)6-8-21(19)22/h5-8,11-13H,9-10H2,1-4H3 |

InChIキー |

ZRLGQXONUJTYQP-UHFFFAOYSA-N |

SMILES |

CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |

正規SMILES |

CC(C)CCN1C2=C(C=C(C=C2)C(=O)C)C3=C1C=CC(=C3)C(=O)C |

同義語 |

3,6-Diacetyl-9-isopentyl-9H-carbazole |

製品の起源 |

United States |

Friedel-Crafts Acylation of 9-Isoamylcarbazole: A Comprehensive Technical Guide

Executive Summary

The is a cornerstone of electrophilic aromatic substitution (EAS), enabling the precise installation of acyl groups onto aromatic rings. When applied to 9-isoamylcarbazole, this reaction is highly valuable for synthesizing photoactive and electroactive materials, yielding primarily 3-acetyl-9-isoamylcarbazole or the fully saturated 3,6-diacetyl-9-isoamylcarbazole (CAS: 10510-39-1)[1]. This whitepaper provides a rigorously detailed, self-validating methodology for the controlled diacylation of 9-isoamylcarbazole, emphasizing the mechanistic causality behind reagent stoichiometry, thermal regulation, and regioselectivity.

Mechanistic Causality and Regioselectivity

Unlike Friedel-Crafts alkylation, which is plagued by carbocation rearrangements and uncontrollable polyalkylation, acylation proceeds via a highly stable, resonance-stabilized acylium ion ( R−C≡O+ )[2]. This inherent stability prevents unwanted structural rearrangements during the reaction[3].

Regioselectivity: The carbazole nitrogen atom donates electron density into the fused biphenyl system via resonance, strongly activating the ring toward electrophilic attack. Because the bulky N-isoamyl group sterically hinders the 1- and 8-positions, the acylium ion selectively attacks the 3- and 6-positions (para to the nitrogen)[4].

Catalyst Stoichiometry: A critical mechanistic divergence from alkylation is the fate of the Lewis acid catalyst. The newly formed carbonyl oxygen in the acylated product acts as a Lewis base, forming a stable, unreactive complex with Aluminum Chloride ( AlCl3 )[5]. Consequently, the catalyst is not regenerated; a strict stoichiometric excess of AlCl3 is mandatory to drive the reaction to completion, particularly for diacylation[6].

Figure 1: Mechanistic pathway of the sequential Friedel-Crafts diacylation of 9-isoamylcarbazole.

Experimental Design Parameters

Controlling the degree of substitution (mono- vs. di-acylation) requires precise manipulation of stoichiometry and thermodynamics. The first acyl group introduces a highly electron-withdrawing carbonyl moiety, which partially deactivates the extended π -system[2]. Therefore, the second acylation event at C6 is kinetically slower and requires a higher activation energy.

Table 1: Stoichiometric and Thermodynamic Control Parameters

| Parameter | Monoacylation (Target: 3-acetyl) | Diacylation (Target: 3,6-diacetyl) | Mechanistic Rationale |

| Acetyl Chloride | 1.0 - 1.1 eq. | 2.5 - 3.0 eq. | Limits electrophile availability vs. saturating the system for dual substitution. |

| AlCl3 Catalyst | 1.2 - 1.5 eq. | 3.0 - 4.0 eq. | Accounts for the Lewis acid consumed by complexing with the product's carbonyl oxygen(s)[5]. |

| Temperature | 0 °C to 20 °C | 0 °C to Reflux | The deactivated monoacylated intermediate requires higher thermal energy to undergo the second substitution. |

| Reaction Time | 2 - 4 hours | 6 - 12 hours | The second electrophilic attack is kinetically hindered by the first acyl group. |

Step-by-Step Experimental Protocol

The following protocol outlines a self-validating system for the synthesis of 3,6-diacetyl-9-isoamylcarbazole. Every step includes visual or chemical checkpoints to ensure process integrity.

Figure 2: Step-by-step experimental workflow for the diacylation of 9-isoamylcarbazole.

Phase 1: Reagent Preparation and Initiation

-

Substrate Dissolution: In an oven-dried 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 mmol (2.37 g) of 9-isoamylcarbazole in 30 mL of anhydrous dichloromethane (DCM). Purge the system with argon to prevent ambient moisture from hydrolyzing the acyl chloride.

-

Electrophile Precursor Addition: Add 30.0 mmol (2.14 mL, 3.0 eq.) of acetyl chloride to the solution.

-

Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0 °C.

-

Causality: The subsequent Lewis acid complexation is highly exothermic; starting at 0 °C prevents localized superheating, which could lead to undesired dealkylation of the N-isoamyl group or substrate polymerization.

-

Phase 2: Catalysis and Propagation

-

Catalyst Introduction: Weigh 35.0 mmol (4.67 g, 3.5 eq.) of anhydrous AlCl3 in a dry box. Suspend the AlCl3 in 20 mL of anhydrous DCM and add it dropwise to the reaction mixture over 30 minutes via a dropping funnel.

-

Self-Validation Checkpoint: The solution will transition from clear to a deep, dark color (often dark green or purple) as the highly conjugated arenium ion intermediate forms[6].

-

-

Reaction Propagation: Remove the ice bath. Allow the reaction to warm to room temperature (20-25 °C) and stir continuously for 6 to 8 hours.

-

Self-Validation Checkpoint: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The starting material spot will disappear, replaced first by a transient intermediate spot (monoacylated), which will eventually convert entirely to the lower-Rf diacylated product.

-

Phase 3: Quenching and Isolation

-

Acidic Quench: Carefully pour the dark reaction mixture into a 500 mL beaker containing 100 g of crushed ice and 10 mL of concentrated Hydrochloric Acid (HCl).

-

Causality: Quenching destroys the reactive acylium ions and hydrolyzes the AlCl3 -ketone complex. The addition of concentrated HCl is critical; it prevents the precipitation of insoluble aluminum hydroxide ( Al(OH)3 ) gels, ensuring a sharp, clean phase separation between the aqueous and organic layers.

-

-

Extraction: Transfer the quenched mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer with additional DCM (2 × 20 mL).

-

Washing and Drying: Wash the combined organic layers sequentially with saturated aqueous NaHCO3 (to neutralize residual acid) and brine. Dry the organic phase over anhydrous Na2SO4 .

-

Purification: Filter the drying agent and evaporate the DCM under reduced pressure. Recrystallize the crude solid from hot ethanol to afford pure 3,6-diacetyl-9-isoamylcarbazole as a crystalline solid.

Analytical Characterization Markers

To confirm the structural integrity of the synthesized 3,6-diacetyl-9-isoamylcarbazole, cross-reference the product against the following expected spectral markers:

-

1H NMR ( CDCl3 ): Look for the disappearance of the C3 and C6 aromatic protons. A sharp singlet integrating to 6 protons around δ 2.7 ppm will confirm the presence of the two equivalent acetyl methyl groups. The N-isoamyl protons will appear as a distinct multiplet in the aliphatic region ( δ 0.9 - 4.3 ppm).

-

FT-IR: A strong, sharp absorption band at approximately 1670-1680 cm−1 validates the presence of the conjugated aryl ketone carbonyls ( C=O stretch), distinguishing it from the unreacted starting material.

Sources

- 1. echemi.com [echemi.com]

- 2. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]

- 3. byjus.com [byjus.com]

- 4. 166. The Friedel and Crafts reaction in the carbazole series - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,6-Diacetyl-9-isoamylcarbazole

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,6-Diacetyl-9-isoamylcarbazole. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, a detailed experimental protocol for its acquisition, and an in-depth interpretation of the spectral data. The principles and methodologies outlined herein are grounded in established spectroscopic theory and best practices in analytical chemistry.

Introduction

3,6-Diacetyl-9-isoamylcarbazole is a carbazole derivative of interest in medicinal and materials chemistry. The carbazole nucleus is a key structural motif in many biologically active compounds and functional organic materials. The presence of acetyl and isoamyl substituents significantly influences the molecule's electronic properties, solubility, and steric profile, making it a valuable subject for structural elucidation studies. ¹H NMR spectroscopy is an indispensable tool for confirming the molecular structure of such compounds, providing detailed information about the chemical environment, connectivity, and relative number of protons. This guide will provide a detailed theoretical prediction and a robust experimental framework for the complete ¹H NMR characterization of this molecule.

Theoretical Prediction of the ¹H NMR Spectrum

The molecular structure of 3,6-Diacetyl-9-isoamylcarbazole dictates a specific pattern of signals in its ¹H NMR spectrum. By analyzing the chemical environment of each proton, we can predict its chemical shift (δ), multiplicity (splitting pattern), and integration (relative number of protons).

The structure and proton labeling for 3,6-Diacetyl-9-isoamylcarbazole are shown below:

Figure 1: Structure of 3,6-Diacetyl-9-isoamylcarbazole with proton numbering.

Predicted ¹H NMR Data

The following table summarizes the predicted chemical shifts, multiplicities, coupling constants (J), and integrations for each set of equivalent protons in 3,6-Diacetyl-9-isoamylcarbazole, assuming the spectrum is recorded in CDCl₃.

| Proton Label(s) | Integration | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-2, H-7 | 2H | ~8.4 - 8.6 | Doublet (d) | ~1.5 | These protons are ortho to the acetyl groups, which are strongly electron-withdrawing, causing a significant downfield shift. They are meta-coupled to H-4 and H-5 respectively.[1][2] |

| H-4, H-5 | 2H | ~8.0 - 8.2 | Doublet of doublets (dd) | J(ortho) ≈ 8.7, J(meta) ≈ 1.7 | These protons are ortho to the nitrogen and meta to the acetyl groups. They will exhibit ortho-coupling with H-1 and H-8, and meta-coupling with H-2 and H-7.[1][2] |

| H-1, H-8 | 2H | ~7.5 - 7.7 | Doublet (d) | ~8.7 | These protons are ortho to the fused benzene ring and will show ortho-coupling with H-4 and H-5.[3][4] |

| Acetyl (CH₃) | 6H | ~2.7 | Singlet (s) | N/A | The methyl protons of the acetyl groups are deshielded by the adjacent carbonyl group. Due to symmetry, both acetyl groups are equivalent.[5] |

| N-CH₂ (H-1') | 2H | ~4.3 - 4.5 | Triplet (t) | ~7.5 | These methylene protons are directly attached to the nitrogen atom, causing a significant downfield shift. They are coupled to the adjacent CH₂ group (H-2').[6] |

| CH₂ (H-2') | 2H | ~1.8 - 2.0 | Quintet or Multiplet (m) | ~7.5 | This methylene group is coupled to both the N-CH₂ (H-1') and the CH (H-3') protons. |

| CH (H-3') | 1H | ~1.6 - 1.8 | Nonet or Multiplet (m) | ~6.7 | This methine proton is coupled to the adjacent CH₂ (H-2') and the two CH₃ groups (H-4' and H-5'). |

| CH₃ (H-4', H-5') | 6H | ~0.9 - 1.0 | Doublet (d) | ~6.7 | These two methyl groups are equivalent and are coupled to the methine proton (H-3').[7] |

Experimental Protocol for ¹H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of 3,6-Diacetyl-9-isoamylcarbazole.

Materials and Equipment

-

Sample: 5-10 mg of 3,6-Diacetyl-9-isoamylcarbazole[8][9][10][11]

-

NMR Solvent: Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)[12]

-

NMR Tube: High-quality 5 mm NMR tube (e.g., Wilmad, Norell)[8][9]

-

Pipettes: Glass Pasteur pipettes

-

Vial: Small glass vial for sample dissolution

-

NMR Spectrometer: 400 MHz or higher field NMR spectrometer

Sample Preparation

-

Weighing: Accurately weigh 5-10 mg of the solid 3,6-Diacetyl-9-isoamylcarbazole into a clean, dry glass vial.[10][11]

-

Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.[9][12] Gently swirl or vortex the vial to ensure the sample is completely dissolved. Complete dissolution is crucial for obtaining sharp NMR signals.[9][10]

-

Transfer: Using a clean glass Pasteur pipette, transfer the solution into the NMR tube. If any solid particulates are present, filter the solution through a small cotton plug in the pipette during transfer.[10][12]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation. Label the tube clearly.

NMR Data Acquisition

The following parameters are recommended for a standard ¹H NMR experiment on a 400 MHz spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zg30 or equivalent | A standard 30-degree pulse-acquire sequence is suitable for routine ¹H NMR and allows for faster relaxation between scans.[13] |

| Spectral Width (SW) | -2 to 12 ppm | This range comfortably covers the expected chemical shifts for all protons in the molecule, from the upfield alkyl signals to the downfield aromatic signals.[14] |

| Number of Scans (NS) | 8 to 16 | Signal averaging over multiple scans improves the signal-to-noise ratio (S/N). For a sample of this concentration, 8-16 scans should provide excellent S/N.[14][15] |

| Acquisition Time (AT) | 3-4 seconds | An acquisition time of at least 3 seconds is generally sufficient to allow for the decay of the free induction decay (FID) and to ensure good digital resolution.[13][15] |

| Relaxation Delay (D1) | 1-2 seconds | A relaxation delay of 1-2 seconds, combined with the acquisition time, allows for adequate relaxation of the protons between pulses, ensuring accurate integration.[13] |

| Receiver Gain (RG) | Auto-adjust | The receiver gain should be set automatically by the spectrometer to maximize signal intensity without causing ADC overflow (clipping).[14] |

Data Processing

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz) to the FID and perform a Fourier transform to convert the time-domain data into the frequency-domain spectrum.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.[16] If TMS is not present, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm) can be used as a secondary reference.[8]

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each peak.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

Experimental Workflow Diagram

Sources

- 1. scispace.com [scispace.com]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. Carbazole(86-74-8) 1H NMR spectrum [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. Isoamyl acetate(123-92-2) 1H NMR [m.chemicalbook.com]

- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]

- 9. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. sites.uclouvain.be [sites.uclouvain.be]

- 12. How To [chem.rochester.edu]

- 13. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 14. NMR acquisition parameters and qNMR — Nanalysis [nanalysis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to the Infrared Spectroscopy of 3,6-Diacetyl-9-isoamylcarbazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the infrared (IR) spectroscopy of 3,6-Diacetyl-9-isoamylcarbazole, a molecule of significant interest in medicinal chemistry and materials science. Carbazole derivatives are known for their wide range of biological activities, including anti-tumor and anti-inflammatory properties.[1] The addition of acetyl and isoamyl groups to the carbazole core introduces specific vibrational modes that can be precisely identified using Fourier Transform Infrared (FTIR) spectroscopy. This guide will delve into the theoretical principles, experimental protocols, and detailed spectral interpretation for this compound, offering valuable insights for researchers in drug development and materials science.

Introduction: The Significance of Vibrational Spectroscopy for Carbazole Derivatives

Carbazole-based compounds are a critical class of nitrogen-containing heterocycles that form the backbone of many natural products and synthetic materials.[1] Their derivatives are extensively studied for applications in electroactive and photoactive materials, as well as for their diverse biological effects.[1] Infrared spectroscopy is a powerful, non-destructive analytical technique that probes the vibrational modes of molecules. By analyzing the absorption of infrared radiation at specific frequencies, we can identify the functional groups present in a molecule and gain insights into its structural arrangement.

For a molecule like 3,6-Diacetyl-9-isoamylcarbazole, IR spectroscopy is indispensable for:

-

Structural Verification: Confirming the successful synthesis and purity of the compound by identifying the characteristic absorption bands of its constituent functional groups.

-

Functional Group Analysis: Providing direct evidence for the presence of the carbazole core, the two acetyl (ketone) groups, and the N-linked isoamyl chain.

-

Probing Intermolecular Interactions: Studying changes in the vibrational spectra that may indicate hydrogen bonding or other non-covalent interactions, which can be crucial for understanding the behavior of the molecule in different environments.[2][3]

This guide will provide a detailed walkthrough of the expected IR spectrum of 3,6-Diacetyl-9-isoamylcarbazole, grounded in the fundamental principles of vibrational spectroscopy and supported by data from related carbazole derivatives.

Molecular Structure and Expected Vibrational Modes

The structure of 3,6-Diacetyl-9-isoamylcarbazole combines a rigid aromatic carbazole core with flexible alkyl and acetyl substituents. Each of these components will give rise to characteristic absorption bands in the IR spectrum.

Key Functional Groups and Their Expected Vibrations:

-

Carbazole Core (Aromatic System):

-

Aromatic C-H Stretching: Vibrations of the C-H bonds on the aromatic rings.

-

Aromatic C=C Stretching: In-plane stretching vibrations of the carbon-carbon double bonds within the aromatic rings.

-

Aromatic C-H Bending (Out-of-Plane): Bending vibrations of the C-H bonds out of the plane of the aromatic ring, which are often indicative of the substitution pattern.

-

C-N Stretching: Vibration of the carbon-nitrogen bond within the carbazole ring system.[4]

-

-

Acetyl Groups (Ketones):

-

C=O Stretching: A strong, characteristic absorption due to the stretching of the carbonyl double bond. This is one of the most prominent peaks in the spectrum of acetyl-substituted compounds.

-

C-C(=O)-C Stretching and Bending: Vibrations associated with the carbon framework of the acetyl group.

-

-

Isoamyl Group (Alkyl Chain):

-

Aliphatic C-H Stretching: Symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the isoamyl chain.

-

Aliphatic C-H Bending: Scissoring, rocking, wagging, and twisting vibrations of the C-H bonds in the isoamyl group.

-

The following diagram illustrates the key functional groups within the 3,6-Diacetyl-9-isoamylcarbazole molecule.

Caption: Key functional groups in 3,6-Diacetyl-9-isoamylcarbazole.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol outlines a standard procedure for obtaining the FTIR spectrum of a solid sample like 3,6-Diacetyl-9-isoamylcarbazole using the KBr pellet method. This method is widely used for its reliability and the high quality of the resulting spectra.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium bromide (KBr), spectroscopy grade

-

3,6-Diacetyl-9-isoamylcarbazole sample

-

Spatula and weighing paper

-

Infrared lamp (for drying)

Step-by-Step Methodology:

-

Sample and KBr Preparation:

-

Gently grind a small amount (1-2 mg) of the 3,6-Diacetyl-9-isoamylcarbazole sample in an agate mortar.

-

Add approximately 100-200 mg of spectroscopy-grade KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize scattering of the infrared beam.

-

-

Pellet Formation:

-

Transfer the ground powder into the pellet-forming die.

-

Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes. This will form a transparent or semi-transparent KBr pellet.

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment. This is essential to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

The following diagram illustrates the experimental workflow.

Caption: Experimental workflow for obtaining the FTIR spectrum.

Interpretation of the Infrared Spectrum

The infrared spectrum of 3,6-Diacetyl-9-isoamylcarbazole can be divided into several key regions, each providing specific structural information. The table below summarizes the expected absorption bands and their assignments.

| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| 3100 - 3000 | Medium-Weak | Aromatic C-H Stretch | Carbazole Core |

| 2960 - 2850 | Strong | Aliphatic C-H Stretch (asymmetric and symmetric) | Isoamyl Group |

| ~1675 | Very Strong | C=O Stretch | Acetyl Groups |

| 1600 - 1450 | Medium-Strong | Aromatic C=C Stretch | Carbazole Core |

| 1470 - 1450 | Medium | Aliphatic C-H Bending (scissoring) | Isoamyl Group |

| ~1370 | Medium | Aliphatic C-H Bending (methyl rock) | Isoamyl Group |

| 1330 - 1200 | Medium-Strong | C-N Stretch | Carbazole Core |

| 900 - 675 | Strong | Aromatic C-H Bending (out-of-plane) | Carbazole Core |

Detailed Analysis of Key Spectral Features:

-

Aromatic C-H Stretching (3100 - 3000 cm⁻¹): The presence of bands in this region confirms the aromatic nature of the carbazole core.[5] These bands are typically of medium to weak intensity.

-

Aliphatic C-H Stretching (2960 - 2850 cm⁻¹): Strong absorptions in this region are characteristic of the C-H stretching vibrations of the isoamyl group.[5] The presence of both methyl and methylene groups will likely result in multiple overlapping peaks.

-

Carbonyl (C=O) Stretching (~1675 cm⁻¹): This is expected to be one of the most intense and sharp peaks in the spectrum, providing unambiguous evidence for the acetyl groups.[6] The exact position of this band can be influenced by conjugation with the aromatic ring.

-

Aromatic C=C Stretching (1600 - 1450 cm⁻¹): These absorptions, often appearing as a set of sharp bands, are due to the stretching of the carbon-carbon double bonds within the carbazole ring system.[5]

-

Aliphatic C-H Bending (1470 - 1370 cm⁻¹): The bending vibrations of the C-H bonds in the isoamyl group appear in this region. A distinct band around 1370 cm⁻¹ is characteristic of a methyl group.[5]

-

C-N Stretching (1330 - 1200 cm⁻¹): The stretching vibration of the C-N bond within the carbazole ring is expected in this region.[4]

-

Aromatic C-H Out-of-Plane Bending (900 - 675 cm⁻¹): The pattern of strong bands in this region can provide information about the substitution pattern on the aromatic rings of the carbazole nucleus.

Conclusion

Infrared spectroscopy is a powerful and essential tool for the characterization of 3,6-Diacetyl-9-isoamylcarbazole. By carefully analyzing the positions, intensities, and shapes of the absorption bands, researchers can confirm the molecular structure, identify key functional groups, and gain insights into the purity of their synthesized compounds. This technical guide provides a solid foundation for the application of FTIR spectroscopy in the study of this and related carbazole derivatives, supporting advancements in drug discovery and materials science.

References

-

FT-IR spectra of control and treated samples of carbazole. | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Al-Awsi, G., Al-Sawaad, H., & Al-Anber, M. (2021). Computational and infrared spectroscopic investigations of N-substituted carbazoles. Monatshefte für Chemie - Chemical Monthly, 152(5), 539-552. [Link]

-

FTIR spectrum of 9H-carbazole-9-carbothioic methacrylic thioanhydride. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Stanimirova, I., & Stoyanov, S. (2000). Electronic and vibrational spectra of a series of substituted carbazole derivatives. Journal of Molecular Structure, 553(1-3), 227-235. [Link]

-

Computational and infrared spectroscopic investigations of N -substituted carbazoles | Request PDF. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

6 FTIR spectra of monomer of N-methanol carbazole , poly N-methanol... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

A various carbazole derivativeswere synthesized for the synthesis... (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Characteristic Infrared Absorption Bands of Functional Groups. (n.d.). Retrieved March 8, 2024, from [Link]

-

FT-IR spectra of N-vinyl carbazole and poly (N-vinyl carbazole). (n.d.). ResearchGate. Retrieved March 8, 2024, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved March 8, 2024, from [Link]

- Badali, M., et al. (2015). A new method for synthesis of 3,6-diacetyl-9-ethylcarbazole and its oxidation to the corresponding diglyoxal using several oxidizing agents. Mediterranean Journal of Chemistry, 4(2), 79-85.

-

Characteristic IR Absorptions | OpenOChem Learn. (n.d.). Retrieved March 8, 2024, from [Link]

-

Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. (2020, May 12). OSTI.GOV. [Link]

-

IR Absorption Table. (n.d.). Retrieved March 8, 2024, from [Link]

-

IR Group Frequencies. (n.d.). UMass OWL. Retrieved March 8, 2024, from [Link]

-

Bree, A., & Zwarich, R. (1970). Vibrational Assignment of Carbazole from Infrared, Raman, and Fluorescence Spectra. The Journal of Chemical Physics, 52(2), 772-782. [Link]

-

3,6-Diacetyl-9-methyl-9H-carbazole. (n.d.). PubChem. Retrieved March 8, 2024, from [Link]

-

Reddy, C. S., et al. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Arkivoc, 2011(1), 21-29. [Link]

-

Synthesis and fluorescence properties of 3,6-diaminocarbazole-modified pyrrolidinyl peptide nucleic acid. (n.d.). Royal Society of Chemistry. Retrieved March 8, 2024, from [Link]

-

Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted. (2024, August 11). MOST Wiedzy. [Link]

-

11B NMR Together with Infrared Spectroscopy Provides Insight into Structural Elucidation of Quadrivalent Diazaborines & Cyclic Boronate Esters: Intriguing & Little-Explored. (2024, October 22). MDPI. [Link]

Sources

- 1. Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational and infrared spectroscopic investigations of N-substituted carbazoles - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. scispace.com [scispace.com]

The Discovery, Mechanistic Chemistry, and Synthesis of Diacetylated Carbazoles

Abstract The carbazole scaffold represents a foundational pillar in heterocyclic chemistry, offering a versatile platform for the development of advanced materials and pharmaceuticals. Among its derivatives, diacetylated carbazoles—specifically 3,6-diacetylcarbazole and 2,9-diacetylcarbazole—stand out as highly privileged intermediates. This technical guide explores the historical discovery of these compounds, the electronic causality governing their regioselective synthesis, and the self-validating protocols required to produce them with high fidelity.

Historical Context: The Advent of Carbazole Scaffolds

The history of carbazole chemistry began in 1872 when German chemists Carl Graebe and Carl Glaser first isolated the parent carbazole molecule from the anthracene fraction of coal tar[1]. Recognizing it as a nitrogen-containing tricyclic aromatic heterocycle, early chemists sought to functionalize this rigid, electron-rich core. A pivotal breakthrough occurred in 1896 with the development of the Graebe-Ullmann synthesis, which provided the first reliable method for constructing the carbazole ring from N-phenyl-1,2-diaminobenzene[1].

As the field of medicinal chemistry matured, the need for highly functionalized carbazoles drove the discovery of diacetylated variants. Researchers discovered that the carbazole core could be selectively acylated to produce distinct regioisomers. These diacetylated carbazoles quickly became critical building blocks: 2,9-diacetylcarbazole was identified as the essential precursor for the synthesis of carprofen, a widely used non-steroidal anti-inflammatory drug (NSAID)[2], while 3,6-diacetylcarbazoles became integral to the development of immunofluorescent labeling agents, OLED materials, and antiviral compounds[3][4].

Mechanistic Chemistry: The Regioselectivity of Carbazole Acylation

As application scientists, we must understand the causality behind synthetic choices. The Friedel-Crafts acylation of carbazole is not a random process; it is strictly governed by the electronic state of the pyrrole nitrogen[5].

The 3,6-Acylation Pathway (Electron-Donating Control): When the carbazole nitrogen is alkylated (e.g., forming 9-ethylcarbazole), the nitrogen's lone pair is fully engaged in resonance with the flanking benzene rings. This electron donation strongly activates the para-like positions (C-3 and C-6). Consequently, when subjected to electrophilic attack using acetyl chloride and a Lewis acid, the acylation is rigidly directed to the 3- and 6-positions, yielding 3,6-diacetyl-9-alkylcarbazole[6].

The 2,9-Acylation Pathway (Electron-Withdrawing Control): Conversely, if the carbazole nitrogen is left unprotected, it is highly susceptible to initial N-acylation in the presence of acetic anhydride, forming 9-acetylcarbazole. The N-acetyl group is strongly electron-withdrawing, which pulls electron density away from the aromatic core and deactivates the normally reactive 3- and 6-positions. This electronic deactivation forces subsequent Friedel-Crafts acylation to occur at the less deactivated 2-position, yielding 2,9-diacetylcarbazole[5]. This regiochemical switch is the foundational principle behind the industrial synthesis of carprofen[2].

Regioselective pathways for synthesizing diacetylated carbazoles based on N-substitution.

Quantitative Analysis of Acylation Conditions

To optimize yield and ensure regiochemical purity, various Lewis acids and solvent systems have been historically evaluated. The table below summarizes the quantitative data associated with these distinct synthetic pathways.

| Starting Material | Reagents & Catalyst | Directing Effect | Major Product | Typical Yield |

| 9-Ethylcarbazole | AcCl, BF3, Acetonitrile | Electron-donating (activates 3,6-positions) | 3,6-Diacetyl-9-ethylcarbazole | 87%[6] |

| Carbazole | Ac2O/H2SO4, then AcCl/AlCl3 | Electron-withdrawing (deactivates 3,6-positions) | 2,9-Diacetylcarbazole | 66–70%[2] |

| 9-Butylcarbazole | AcCl, AlCl3, CS2 | Electron-donating (activates 3,6-positions) | 9-Butyl-3-acetylcarbazole (Mono) | 83%[5] |

Step-by-Step Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Each step contains physical or analytical checkpoints that confirm the reaction is proceeding correctly without requiring immediate external spectral analysis.

Protocol 1: Synthesis of 3,6-Diacetyl-9-ethylcarbazole

This method utilizes Boron Trifluoride (BF3) as a milder Lewis acid to achieve high-yielding diacylation[6].

Step 1: Preparation of the Reaction Mixture

-

Dissolve 9-ethylcarbazole (1.0 eq) in anhydrous acetonitrile under a dry nitrogen atmosphere.

-

Self-Validation Checkpoint: The solution should be completely clear, indicating total dissolution and the absence of moisture.

Step 2: Electrophilic Activation

-

Slowly add acetyl chloride (AcCl) (excess) followed by the dropwise addition of BF3-etherate.

-

Reflux the reaction mixture for 6 hours.

-

Self-Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The highly non-polar 9-ethylcarbazole spot will disappear, replaced by a highly polar, UV-active baseline spot representing the diacetylated product.

Step 3: Quenching and Isolation

-

Cool the mixture to room temperature and carefully decompose the excess BF3 by pouring the mixture over crushed ice.

-

Extract the aqueous layer with dichloromethane (DCM), dry over anhydrous sodium sulfate, and evaporate the solvent.

-

Self-Validation Checkpoint: Recrystallize the crude residue from ethyl acetate. The formation of light yellow needles with a sharp melting point of 180–181 °C definitively confirms the structural purity of 3,6-diacetyl-9-ethylcarbazole[6].

Protocol 2: Synthesis of 2,9-Diacetylcarbazole

This protocol leverages electronic deactivation to force acylation at the 2-position, a critical step in 7[2].

Step 1: N-Acylation

-

To a stirred solution of carbazole in tetrachloroethylene, add acetic anhydride and a catalytic amount of concentrated H2SO4. Reflux for 4 hours.

-

Self-Validation Checkpoint: The mixture will darken significantly. Distilling off a portion of the solvent and cooling will yield 9-acetylcarbazole, validating the protection of the nitrogen.

Step 2: Regioselective Friedel-Crafts Acylation

-

To the reaction vessel containing the 9-acetylcarbazole intermediate, add powdered anhydrous AlCl3 (3.0 eq) and acetyl chloride (1.4 eq). Stir at 95–100 °C for 30 minutes, then at room temperature for 2 hours.

-

Self-Validation Checkpoint: The addition of AlCl3 will cause a visible exotherm and the evolution of HCl gas, physically validating the active electrophilic aromatic substitution.

Step 3: Workup

-

Cool the mixture and quench with crushed ice (highly exothermic). Separate the organic phase, dry, and evaporate to yield crude 2,9-diacetylcarbazole as a yellow-tan solid[2].

Pharmacological and Material Applications

The discovery and refinement of diacetylated carbazoles have profoundly impacted drug development. 2,9-Diacetylcarbazole is the direct synthetic precursor to carprofen, an NSAID that mitigates pain and inflammation by inhibiting the cyclooxygenase (COX) enzymes in the arachidonic acid cascade[2]. Furthermore, carbazole derivatives are recognized as "privileged scaffolds" in the search for novel antiviral agents (e.g., against Hepatitis C and HCMV) and anti-tumor medications[4].

Mechanism of action for carprofen, a 2,9-diacetylcarbazole derivative, inhibiting COX enzymes.

References

- The Advent of a Heterocycle: A Historical Guide to the Discovery of Benzo(a)

- Source: Clockss.

- A new method for synthesis of 3,6-diacetyl-9-ethylcarbazole and its oxidation to the corresponding diglyoxal using several oxidizing agents Source: SciSpace URL

- Product Class 15: Carbazoles Source: Thieme Connect URL

- Carbazole Derivatives as Antiviral Agents: An Overview Source: MDPI URL

- 3,6-Bis-β-Dicarbonylsubstituted Carbazoles Bearing N-Spacers and Their Eu(III)

Sources

Application Notes & Protocols: 3,6-Diacetyl-9-isoamylcarbazole as a Versatile Synthetic Intermediate

Abstract: The carbazole heterocyclic system is a "privileged scaffold" in medicinal chemistry and a cornerstone for advanced materials science, with derivatives showing a vast range of biological activities including anticancer, neuroprotective, and antiviral properties.[1][2][3] This guide focuses on 3,6-Diacetyl-9-isoamylcarbazole, a highly functionalized intermediate designed for facile downstream elaboration. The acetyl groups at the C3 and C6 positions serve as versatile chemical handles for a variety of transformations, while the 9-isoamyl group enhances solubility in organic solvents, improving reaction handling and purification. We provide detailed, field-proven protocols for the synthesis of the title compound and its subsequent conversion into key building blocks, such as dicarboxylic acids and diglyoxals, which are precursors to novel therapeutics and functional materials.

Physicochemical Properties & Characterization

3,6-Diacetyl-9-isoamylcarbazole is a crystalline solid at room temperature. Its structure combines the rigid, aromatic carbazole core with flexible alkyl and reactive acetyl moieties. The isoamyl group is specifically chosen to improve solubility compared to smaller N-alkyl substituents, which is a significant advantage in multi-step syntheses.

Table 1: Physicochemical and Calculated Properties

| Property | Value | Source/Method |

| IUPAC Name | 1,1'-(9-isopentyl-9H-carbazole-3,6-diyl)bis(ethan-1-one) | IUPAC Nomenclature |

| Molecular Formula | C₂₁H₂₃NO₂ | Calculated |

| Molecular Weight | 333.42 g/mol | Calculated |

| CAS Number | Not available | - |

| Appearance | Off-white to pale yellow solid (predicted) | Analogous Compounds |

| Solubility | Soluble in DCM, Chloroform, Dioxane, DMSO, DMF | Inferred from[4] |

| XLogP3 | ~4.5 | Calculated |

Expected Spectroscopic Signatures:

-

¹H NMR: Protons on the carbazole ring will appear in the aromatic region (~7.5-9.0 ppm). The acetyl methyl protons will be a sharp singlet around 2.7 ppm. The isoamyl group will show characteristic aliphatic signals, including a triplet for the terminal methyl groups.

-

¹³C NMR: Carbonyl carbons will be significantly downfield (>195 ppm). Aromatic carbons will appear between 110-145 ppm. Aliphatic carbons of the isoamyl chain will be upfield.

-

FT-IR (KBr): A strong carbonyl (C=O) stretch is expected around 1675 cm⁻¹. C-H stretches will appear around 2900-3100 cm⁻¹, and C-N stretching in the 1300-1400 cm⁻¹ region.[5]

-

Mass Spectrometry (EI): The molecular ion peak (M+) at m/z = 333 should be observable, with characteristic fragmentation patterns involving the loss of acetyl and isoamyl groups.

Synthesis of 3,6-Diacetyl-9-isoamylcarbazole

The synthesis is a robust, two-step procedure starting from commercially available 9H-carbazole. The workflow involves N-alkylation followed by a double Friedel-Crafts acylation.

Caption: Synthetic workflow for 3,6-Diacetyl-9-isoamylcarbazole.

Protocol 2.1: Synthesis of 9-isoamylcarbazole (Step 1)

Mechanistic Rationale: This is a standard Williamson ether-like synthesis applied to an amine. A strong base (potassium hydroxide) is used to deprotonate the acidic N-H proton of the carbazole ring, forming the carbazolide anion. This potent nucleophile then displaces the bromide from isoamyl bromide in an Sₙ2 reaction to form the N-C bond. DMF is an ideal polar aprotic solvent for this reaction, as it solvates the potassium cation without interfering with the nucleophile.

Materials:

-

9H-Carbazole (1.0 eq)

-

Potassium Hydroxide (KOH), powdered (3.0 eq)

-

1-Bromo-3-methylbutane (Isoamyl bromide) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water

Procedure:

-

Suspend powdered KOH (3.0 eq) in anhydrous DMF in a round-bottom flask equipped with a magnetic stirrer.

-

Add 9H-carbazole (1.0 eq) to the suspension. Stir the mixture at room temperature for 30-45 minutes. The solution should become darker as the carbazolide anion forms.

-

Add isoamyl bromide (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor progress by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

-

Upon completion, pour the reaction mixture slowly into a beaker containing a large volume of cold deionized water. A precipitate will form.

-

Stir the aqueous suspension for 30 minutes to fully precipitate the product.

-

Collect the solid product by vacuum filtration, washing thoroughly with deionized water to remove residual DMF and salts.

-

Dry the crude 9-isoamylcarbazole in a vacuum oven. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.

Protocol 2.2: Synthesis of 3,6-Diacetyl-9-isoamylcarbazole (Step 2)

Expert Insights: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution. Aluminum chloride (AlCl₃), a strong Lewis acid, coordinates to the carbonyl oxygen of acetyl chloride (AcCl), generating a highly electrophilic acylium ion ([CH₃CO]⁺). The electron-rich carbazole ring attacks this electrophile. The nitrogen atom is a strong ortho-, para-director; however, due to steric hindrance at the C1, C8, C4, and C5 positions, substitution occurs preferentially at the electronically activated and less hindered C3 and C6 positions.[4] Using excess AlCl₃ and AcCl ensures di-substitution.

Materials:

-

9-isoamylcarbazole (1.0 eq)

-

Aluminum Chloride (AlCl₃), anhydrous (3.0 eq per acetyl group, total 6.0 eq)

-

Acetyl Chloride (AcCl) (2.5 eq per acetyl group, total 5.0 eq)

-

Dichloromethane (DCM), anhydrous

-

Ice/water bath

-

1M Hydrochloric Acid (HCl), chilled

Procedure:

-

In a flame-dried, three-neck flask under a nitrogen atmosphere, suspend anhydrous AlCl₃ (6.0 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add acetyl chloride (5.0 eq) to the suspension with vigorous stirring. A yellow complex will form.

-

In a separate flask, dissolve 9-isoamylcarbazole (1.0 eq) in anhydrous DCM.

-

Add the 9-isoamylcarbazole solution dropwise via an addition funnel to the cold AlCl₃/AcCl suspension over 30-60 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor by TLC.[4]

-

Once the reaction is complete, carefully pour the mixture onto crushed ice containing concentrated HCl (to make a final concentration of ~1M HCl). Caution: This quenching is highly exothermic.

-

Transfer the mixture to a separatory funnel. Collect the organic layer.

-

Extract the aqueous layer twice with DCM.

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Applications as a Synthetic Intermediate

The true value of 3,6-Diacetyl-9-isoamylcarbazole lies in the reactivity of its acetyl groups, which act as gateways to more complex molecular architectures.

Protocol 3.1: Oxidation to 9-isoamylcarbazole-3,6-dicarboxylic acid

This transformation is fundamental for creating bespoke ligands for porous coordination cages and metal-organic frameworks (MOFs).[6] The haloform reaction provides a clean, high-yielding route to the dicarboxylic acid.

Caption: Oxidation of the diacetyl to a dicarboxylic acid via haloform reaction.

Mechanistic Rationale: The haloform reaction proceeds via base-promoted enolization of the acetyl methyl ketone, followed by repeated α-halogenation until a trihalomethyl ketone is formed. The resulting -CX₃ group is an excellent leaving group, which is subsequently cleaved by nucleophilic attack of hydroxide at the carbonyl carbon. The final products are the carboxylate salt and a haloform (e.g., bromoform, CHBr₃). An acidic workup protonates the dicarboxylate to yield the final product.

Materials:

-

3,6-Diacetyl-9-isoamylcarbazole (1.0 eq)

-

Sodium Hydroxide (NaOH) (excess, ~24 eq)

-

Bromine (Br₂) (excess, ~10 eq)

-

1,4-Dioxane

-

Saturated Sodium Sulfite (Na₂SO₃) solution

-

Concentrated HCl

Procedure:

-

Prepare the sodium hypobromite (NaOBr) solution: In a flask cooled in an ice bath, slowly add Br₂ (~10 eq) to a cold aqueous solution of NaOH (~24 eq). Stir at 0 °C for 30 minutes. Caution: Bromine is highly corrosive and toxic. Perform in a fume hood with appropriate PPE.

-

In a separate reaction flask, dissolve 3,6-Diacetyl-9-isoamylcarbazole (1.0 eq) in 1,4-dioxane.

-

Add the freshly prepared, cold NaOBr solution to the carbazole solution via an addition funnel.

-

Heat the reaction mixture to 50-100 °C and stir for 12 hours.[6]

-

Cool the mixture to room temperature and quench the excess hypobromite by adding saturated Na₂SO₃ solution until the orange/brown color disappears.

-

Acidify the aqueous mixture to pH 1-2 with concentrated HCl. A precipitate will form.

-

Collect the solid product by vacuum filtration.

-

Wash the solid thoroughly with water and dry under vacuum to yield 9-isoamylcarbazole-3,6-dicarboxylic acid.

Protocol 3.2: Oxidation to 9-isoamyl-3,6-bis(2-oxoacetyl)carbazole (Diglyoxal)

Aryl glyoxals are valuable precursors for synthesizing biologically active heterocycles like quinoxalines and imidazoles.[5] Various oxidizing agents can achieve this transformation, with different efficiencies and handling requirements.

Table 2: Comparison of Oxidizing Systems for Diacetyl to Diglyoxal Conversion (Adapted from 9-ethyl derivative data[5])

| Entry | Reagent System | Temp (°C) | Time (hr) | Yield (%) | Notes |

| 1 | SeO₂ / Dioxane / H₂O | 70 | 6 | 71 | Classic method, but SeO₂ is highly toxic. |

| 2 | HBr / DMSO / H₂O | 55 | 12 | 79 | Kornblum-type oxidation. Good yield. |

| 3 | CuCl₂ / DMSO / H₂O | 80 | 8 | 81 | Milder metal-catalyzed oxidation. |

| 4 | I₂ / Al₂O₃ / DMSO | 65 | 8 | 89 | Recommended. High yield, avoids toxic metals. |

Protocol using I₂ / Al₂O₃ / DMSO (Recommended):

Expert Insights: This method, a modification of the Kornblum oxidation, is advantageous due to its high yield and the use of less toxic reagents compared to selenium dioxide. DMSO serves as both the solvent and the ultimate oxidant. The reaction is thought to proceed through an α-iodo ketone intermediate, which is then displaced by DMSO to form an alkoxysulfonium salt. A base-promoted elimination then yields the desired glyoxal. The alumina (Al₂O₃) likely acts as a Lewis acidic promoter.[5]

Materials:

-

3,6-Diacetyl-9-isoamylcarbazole (1.0 eq)

-

Iodine (I₂) (2.6 eq)

-

Activated Alumina (Al₂O₃) (3.0 eq)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Diethyl ether or MTBE

Procedure:

-

To a solution of 3,6-Diacetyl-9-isoamylcarbazole (1.0 eq) in dry DMSO in a flask under a nitrogen atmosphere, add iodine (2.6 eq) and alumina (3.0 eq).

-

Heat the mixture to 65 °C and stir for 8 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction to room temperature and pour it into a large volume of water.

-

Extract the product from the aqueous phase multiple times with diethyl ether or MTBE.

-

Combine the organic extracts and wash with a saturated sodium thiosulfate solution (to remove excess iodine), followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The resulting diglyoxal hydrate can be purified by recrystallization, typically from a dioxane/water mixture.[5]

References

-

Saleh, M. A., et al. (2022). A review on the biological potentials of carbazole and its derived products. Results in Chemistry, 4, 100312. [Link]

-

Caruso, A., et al. (2023). Special Issue "Carbazole Derivatives: Latest Advances and Prospects". Molecules, 28(7), 3025. [Link]

-

MDPI. (2023). Carbazole Derivatives. [Link]

-

Li, R., et al. (2023). Mini-review on the novel synthesis and potential applications of carbazole and its derivatives. RSC Advances, 13, 19859-19871. [Link]

-

Caruso, A., et al. (2020). Carbazole Derivatives as Antiviral Agents: An Overview. Molecules, 25(18), 4257. [Link]

-

Badali, M., & Khalafy, J. (2015). A new method for synthesis of 3,6-diacetyl-9-ethylcarbazole and its oxidation to the corresponding diglyoxal using several oxidizing agents. Mediterranean Journal of Chemistry, 4(2), 81-84. [Link]

-

Boer, S. A., et al. (2020). Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. Dalton Transactions, 49(23), 7801-7809. [Link]

-

Gao, Y., et al. (2021). Biosynthesis of a N-Acetylated Tricyclic Carbazole with Antithrombotic Activity. Journal of Natural Products, 84(5), 1599-1605. [Link]

-

Boer, S. A., et al. (2020). Design and synthesis of aryl-functionalized carbazole-based porous coordination cages. Chemical Science, 11(30), 7910-7918. [Link]

-

Royal Society of Chemistry. (2020). Supplementary Information for: Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. [Link]

-

PubChem. 3,6-Diacetyl-9-methyl-9H-carbazole. [Link]

-

Sadowski, B., et al. (2023). Synthesis and biological evaluation of novel 3,6- amide and thioamide substituted 2,3,4,9-tetrahydro-1H-carbazoles as potential anticancer agents. European Journal of Medicinal Chemistry, 259, 115655. [Link]

- Thatcher, C. J. (1928). U.S. Patent No. 1,672,630. Washington, DC: U.S.

-

Carr, A. A., et al. (1999). U.S. Patent No. EP 0 965 586 A1. [Link]

-

Plaskon, A. S., et al. (2008). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Arkivoc, 2008(16), 225-232. [Link]

Sources

Application Note: Synthesis of Bis-Heterocyclic Compounds from 3,6-Diacetyl-9-isoamylcarbazole

Introduction and Mechanistic Rationale

The carbazole ring system is a privileged scaffold in both medicinal chemistry and organic electronics due to its rigid, planar, and highly electron-rich nature. Functionalizing the 3 and 6 positions of the carbazole core with acetyl groups provides an ideal bis-electrophilic/nucleophilic handle for synthesizing symmetric bis-heterocyclic compounds[1].

While 9-ethyl and 9-methyl carbazole derivatives are common in the literature[2], 3,6-diacetyl-9-isoamylcarbazole (CAS: 10510-39-1) [3] offers distinct advantages for advanced synthesis. The bulky, branched isoamyl (isopentyl) group at the N9 position provides critical steric shielding that prevents premature π−π stacking of the carbazole cores. This drastically enhances the lipophilicity and solubility of the precursor in alcoholic and polar aprotic solvents, ensuring that subsequent bis-functionalization reactions remain homogeneous, thereby maximizing yield and preventing the formation of mono-substituted byproducts.

This application note details three field-proven, self-validating synthetic pathways to convert 3,6-diacetyl-9-isoamylcarbazole into complex bis-heterocycles: bis-pyrazolines, di(pyrazol-4-yl)carbazoles, and bis-quinoxalines.

Synthetic Workflow and Pathway Design

The two methyl ketone groups of the precursor can be directed down three distinct mechanistic pathways depending on the desired pharmacophore or optoelectronic moiety:

-

Aldol Condensation: Base-catalyzed Claisen-Schmidt reaction to form bis-chalcones, followed by cyclization with hydrazines.

-

Vilsmeier-Haack Formylation: Conversion to β -chlorovinyl aldehydes, followed by cyclization to yield di(pyrazol-4-yl)carbazoles[4].

-

Oxidation: Conversion to a highly reactive diglyoxal intermediate using mild oxidants, enabling multicomponent condensation into bis-quinoxalines[2].

Figure 1: Divergent synthetic pathways for bis-heterocycle generation.

Experimental Protocols

Protocol A: Synthesis of Bis-Chalcone Intermediates

Causality & Design: The Claisen-Schmidt condensation requires a strong base to deprotonate the α -protons of the acetyl groups, forming an enolate that attacks an aromatic aldehyde. Ethanol is used as the solvent; the 9-isoamyl group prevents the highly planar carbazole intermediate from precipitating out of the ethanol before the second aldol condensation can occur, ensuring a symmetric bis-chalcone.

Step-by-Step Methodology:

-

Preparation: In a 100 mL round-bottom flask, dissolve 3,6-diacetyl-9-isoamylcarbazole (10 mmol) and an appropriate aromatic aldehyde (22 mmol, slight excess to drive bis-substitution) in 30 mL of absolute ethanol.

-

Catalysis: Place the flask in an ice bath (0–5 °C). Slowly add 10 mL of an aqueous NaOH solution (40% w/v) dropwise over 15 minutes under vigorous magnetic stirring.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours. The mixture will gradually turn into a deeply colored suspension.

-

Workup: Pour the mixture into 200 mL of crushed ice-water and neutralize with dilute HCl (1M) until pH 7 is reached. Filter the precipitate, wash with cold water, and recrystallize from an ethanol/chloroform mixture.

-

Self-Validation System: Confirm success via 1 H-NMR. The disappearance of the methyl ketone singlet (~2.6 ppm) and the emergence of two doublets at ~7.6–7.9 ppm with a high coupling constant ( J≈16 Hz) confirms the formation of the trans-alkene ( α,β -unsaturated) system.

Protocol B: Cyclization to N-Acetyl Bis-Pyrazolines

Causality & Design: Reacting the bis-chalcone with hydrazine hydrate in glacial acetic acid serves a dual purpose. Acetic acid acts as an acid catalyst to activate the enone for Michael addition, and it simultaneously acetylates the resulting pyrazoline nitrogen. This prevents the pyrazoline from spontaneously oxidizing into a pyrazole, yielding a highly stable, fluorescent N-acetyl pyrazoline derivative.

Step-by-Step Methodology:

-

Preparation: Suspend the bis-chalcone (5 mmol) in 25 mL of glacial acetic acid.

-

Reagent Addition: Add hydrazine hydrate (80%, 25 mmol) dropwise. Caution: Exothermic reaction.

-

Cyclization: Attach a reflux condenser and heat the mixture to 110 °C for 8–10 hours.

-

Workup: Cool the solution to room temperature and pour it into 150 mL of ice-water. Stir for 30 minutes until a solid precipitates. Filter, wash thoroughly with water to remove residual acetic acid, and recrystallize from ethanol.

-

Self-Validation System: 1 H-NMR will show the disappearance of the alkene doublets and the appearance of a characteristic ABX spin system for the diastereotopic protons of the pyrazoline ring (typically three multiplets around 3.1 ppm, 3.8 ppm, and 5.5 ppm). An additional singlet at ~2.3 ppm confirms the N-acetyl group.

Protocol C: Oxidation to Diglyoxal and Bis-Quinoxaline Synthesis

Causality & Design: To access multicomponent reaction spaces, the diacetyl groups must be oxidized to α -ketoaldehydes (diglyoxals). While Selenium dioxide ( SeO2 ) is traditional, it is highly toxic and difficult to remove. Using a DMSO/I 2 system[2] provides a greener, milder oxidation pathway. The resulting diglyoxal is a potent bis-electrophile that readily condenses with o-phenylenediamine to form rigid bis-quinoxalines.

Step-by-Step Methodology:

-

Oxidation: Dissolve 3,6-diacetyl-9-isoamylcarbazole (5 mmol) in 15 mL of DMSO. Add Iodine (I 2 , 2.5 mmol) and heat the mixture to 90 °C for 14 hours.

-

Isolation: Pour the mixture into a 5% aqueous sodium thiosulfate solution to quench unreacted iodine. Extract the diglyoxal intermediate with ethyl acetate, dry over Na 2 SO 4 , and concentrate.

-

Condensation: Dissolve the crude diglyoxal in 20 mL of ethanol. Add o-phenylenediamine (11 mmol) and 2 drops of glacial acetic acid. Reflux for 4 hours.

-

Workup: Cool to room temperature, filter the resulting solid, and recrystallize from DMF/water.

-

Self-Validation System: IR spectroscopy of the diglyoxal intermediate will show two distinct carbonyl stretches (~1670 cm −1 for the ketone and ~1710 cm −1 for the aldehyde). For the final bis-quinoxaline, 1 H-NMR will show the disappearance of the aldehyde proton (~9.5 ppm) and the appearance of new aromatic multiplet signals (7.5–8.2 ppm) corresponding to the quinoxaline rings.

Quantitative Data Summary

The following table summarizes the typical reaction metrics and self-validation markers for the derivatives synthesized from 3,6-diacetyl-9-isoamylcarbazole.

| Derivative Type | Precursor / Intermediate | Reagents & Conditions | Typical Yield (%) | Key 1 H-NMR Marker (ppm) |

| Bis-Chalcone | 3,6-Diacetyl-9-isoamylcarbazole | Ar-CHO, NaOH, EtOH, RT, 12h | 75 - 85% | ~7.8 (d, J=16 Hz, alkene trans-CH) |

| Bis-Pyrazoline | Bis-Chalcone | NH 2 NH 2⋅ H 2 O, AcOH, 110°C, 8h | 65 - 75% | ~3.1, 3.8, 5.5 (ABX system, pyrazoline) |

| Diglyoxal | 3,6-Diacetyl-9-isoamylcarbazole | DMSO, I 2 , 90°C, 14h | 70 - 80% | ~9.6 (s, aldehyde CHO) |

| Bis-Quinoxaline | Diglyoxal | o-Phenylenediamine, EtOH, Reflux | 80 - 90% | ~8.8 (s, quinoxaline CH) |

| Di(pyrazol-4-yl) | β -Chlorovinyl Aldehyde | POCl 3 , DMF, then NH 2 NH 2 | 55 - 65% | ~8.1 (s, pyrazole CH) |

References

-

"3,6-Diacetyl-9-isopentyl-9H-carbazole Product Profile." Echemi, 2020. 3

-

Badali, M., et al. "A new method for synthesis of 3,6-diacetyl-9-ethylcarbazole and its oxidation to the corresponding diglyoxal using several oxidizing agents." Mediterranean Journal of Chemistry, 2015. 2

-

Meesala, R., et al. "Synthesis of new diheteroarylcarbazoles: a facile and simple route of 3,6-di(pyrazol-4-yl)carbazoles." Tetrahedron Letters, 2006.[Link]

-

Dreher, S. D., et al. "Easy Synthesis of Functionalized Hetero[7]helicenes." The Journal of Organic Chemistry, 1999.[Link]

Sources

Application Note: Synthesis of Donor-Acceptor Carbazole-Quinoline Copolymers from 3,6-Diacetyl-9-isoamylcarbazole

Target Audience: Materials Scientists, Polymer Chemists, and Optoelectronic Device Engineers.

Scientific Context & Rationale

Carbazole-based conjugated polymers are cornerstone materials in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and nonlinear optical devices[1]. The carbazole moiety acts as a strong electron donor due to its fully aromatic, nitrogen-bridged biphenyl structure. By alternating this donor with an electron-deficient acceptor—such as a quinoline ring—researchers can synthesize donor-acceptor (D-A) copolymers that exhibit large intramolecular charge transfer, narrow optical bandgaps, and high intrinsic viscosities[2].

The selection of 3,6-Diacetyl-9-isoamylcarbazole (CAS No. 10510-39-1) [3] as the donor monomer is highly strategic:

-

Electronic Reactivity: The 3,6-diacetyl groups serve as ideal enolizable ketone precursors for quinoline ring formation[4].

-

Steric & Solubility Balance: The 9-isoamyl (isopentyl) substitution provides superior solubility in organic processing solvents (e.g., chloroform, toluene) compared to shorter methyl or ethyl chains, without inducing the severe steric hindrance that disrupts interchain π−π stacking often seen with bulky 2-ethylhexyl groups[3].

Mechanistic Overview: The Acid-Catalyzed Friedländer Condensation

To construct the alternating carbazole-quinoline backbone, the 3,6-diacetyl-9-isoamylcarbazole monomer is reacted with a bis(o-aminoketone) (e.g., 4,4'-bis(2-aminobenzoyl)biphenyl) via the Friedländer condensation[2].

The causality of the reaction conditions is critical:

-

Imine Formation: The primary amine of the acceptor monomer nucleophilically attacks the acetyl carbonyl of the carbazole monomer, forming a Schiff base intermediate.

-

Intramolecular Cyclodehydration: An aldol-type condensation occurs between the adjacent carbonyl and the newly formed imine, closing the quinoline ring[5].

-

Catalyst Selection: Diphenyl phosphate (DPP) is utilized as a Brønsted acid catalyst rather than a base. Acid catalysis selectively drives the cross-condensation while actively suppressing the unwanted self-condensation of the 3,6-diacetyl groups, ensuring high molecular weight linear polymers[5].

Fig 1: Reaction pathway for the acid-catalyzed Friedländer polymerization of carbazole-quinoline.

Experimental Protocol: Self-Validating Synthesis Workflow

This protocol outlines the step-by-step synthesis of a poly(carbazole-quinoline) copolymer. The procedure is designed to be self-validating; the exponential increase in solution viscosity serves as a real-time indicator of successful chain extension[2].

Materials Required:

-

Donor Monomer: 3,6-Diacetyl-9-isoamylcarbazole (High purity, recrystallized)[3].

-

Acceptor Monomer: 4,4'-bis(2-aminobenzoyl)biphenyl (Equimolar to donor).

-

Catalyst: Diphenyl phosphate (DPP).

-

Solvent: m-cresol (Anhydrous).

-

Quenching/Purification Reagents: Triethylamine (TEA), Ethanol, Formic Acid.

Step-by-Step Methodology:

Step 1: Reaction Setup and Degassing

-

In a thoroughly dried 50 mL Schlenk flask, combine 3.13 mmol of 3,6-Diacetyl-9-isoamylcarbazole, 3.13 mmol of 4,4'-bis(2-aminobenzoyl)biphenyl, and 12.5 mmol of DPP[2].

-

Add 15 mL of anhydrous m-cresol. Causality:m-cresol is chosen because it maintains both the rigid monomers and the growing rigid-rod polymer chain in solution at elevated temperatures, preventing premature precipitation that truncates molecular weight[2].

-

Purge the system with ultra-high purity Nitrogen ( N2 ) for 30 minutes. Causality: Oxygen must be strictly excluded to prevent the oxidative degradation of the primary amine groups at high temperatures.

Step 2: Polymerization 4. Submerge the flask in a pre-heated oil bath at 140 °C. 5. Stir continuously for 72 hours under a positive N2 pressure. 6. Self-Validation Check: By hour 48, the solution should transition from a free-flowing liquid to a highly viscous, dark gel-like state. This macroscopic viscosity increase confirms successful high-molecular-weight chain extension[2].

Step 3: Quenching and Primary Precipitation 7. Cool the reaction mixture to 60 °C (do not cool to room temperature, or the mixture will solidify and become impossible to transfer). 8. Pour the viscous mixture dropwise into 500 mL of a vigorously stirred 20% (v/v) Triethylamine (TEA) in ethanol solution. 9. Causality: TEA is mandatory. It acts as a base to immediately neutralize the DPP acid catalyst. Failing to neutralize the acid will leave the polymer backbone in a doped, protonated state, altering its optoelectronic properties and causing long-term degradation[2].

Step 4: Soxhlet Extraction (Rigorous Purification) 10. Recover the precipitated polymer fibers via suction filtration. 11. Transfer the crude polymer to a cellulose extraction thimble. 12. Perform continuous Soxhlet extraction using a 20% TEA/ethanol solution for 5 to 6 days[2]. 13. Causality: This extended extraction is critical to leach out trapped low-molecular-weight oligomers, unreacted monomers, and residual DPP catalyst from the polymer matrix, ensuring the high purity required for semiconductor applications. 14. Dry the purified polymer in a vacuum oven at 40 °C for 24 hours.

Quantitative Data & Expected Properties

The resulting carbazole-quinoline copolymers synthesized via this method exhibit robust thermal and optical properties. The data below summarizes the expected analytical benchmarks for a successfully synthesized batch[2],[1].

| Property | Expected Value / Characteristic | Analytical Method |

| Intrinsic Viscosity[ η ] | 11.2 - 22.0 dL/g | Ubbelohde Viscometer (30 °C, formic acid) |

| Molecular Weight ( Mn ) | > 20,000 g/mol (High MW) | Gel Permeation Chromatography (GPC) |

| Optical Bandgap ( Eg ) | 2.60 - 2.85 eV | UV-Vis Spectroscopy (Solid Film) |

| Glass Transition ( Tg ) | > 250 °C | Differential Scanning Calorimetry (DSC) |

| Thermal Degradation ( Td ) | > 450 °C (5% weight loss) | Thermogravimetric Analysis (TGA) |

| FT-IR Signatures | 1594 cm −1 (C=N stretch), 2932 cm −1 (Aliphatic C-H) | Fourier-Transform Infrared Spectroscopy |

Table 1: Benchmark physicochemical properties of D-A carbazole-quinoline copolymers.

Sources

Technical Support Center: Friedel-Crafts Acylation of N-Alkylcarbazoles

Welcome to the Application Science Support Center. This guide provides advanced troubleshooting, field-validated protocols, and mechanistic insights for the Friedel-Crafts acylation of N-alkylcarbazoles (such as 9-ethylcarbazole).

As electron-rich aromatic systems, N-alkylcarbazoles are highly reactive toward electrophiles. However, achieving precise regiocontrol and avoiding byproduct formation requires a deep understanding of the underlying reaction mechanics.

I. Mechanistic Overview & Pathway Analysis

The regioselectivity of carbazole acylation is strictly dictated by the directing effect of the nitrogen atom. N-alkyl groups donate electron density into the aromatic rings, activating the positions para to the nitrogen (the 3- and 6-positions)[1]. Understanding this pathway is critical for diagnosing over-acylation or dealkylation issues.

Mechanistic pathway of N-alkylcarbazole Friedel-Crafts acylation and side reactions.

II. Self-Validating Protocol: Synthesis of 3-Acetyl-9-ethylcarbazole

This protocol is engineered with built-in observational benchmarks to ensure the reaction is proceeding correctly at every stage, preventing downstream failures[2].

Reagents: 9-Ethylcarbazole (1.0 eq), Acetyl chloride (1.1 eq), Aluminum chloride (AlCl₃, anhydrous, 1.2 eq), Dichloromethane (DCM, anhydrous).

Step 1: Substrate Solvation & Cooling

-

Action: Suspend 9-ethylcarbazole in anhydrous DCM in a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar). Cool the mixture to 0 °C using an ice bath.

-

Causality: Cooling suppresses the kinetic rate of diacylation and prevents the highly exothermic degradation of the acyl chloride upon Lewis acid addition.

Step 2: Lewis Acid Complexation

-

Action: Add anhydrous AlCl₃ portion-wise over 10 minutes.

-

Validation Check: The suspension should transition to a homogeneous, deep red or brown solution. If the solution remains colorless or pale, your AlCl₃ has likely hydrolyzed into inactive aluminum hydroxide. Abort the reaction and source a fresh, strictly anhydrous catalyst.

Step 3: Electrophilic Addition

-

Action: Add acetyl chloride dropwise via an addition funnel over 15 minutes. Maintain the temperature at 0 °C. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature (stir for 2–4 hours).

-

Causality: Dropwise addition prevents localized concentration spikes of the acylium ion, which is the primary cause of unwanted 3,6-diacylation[3].

Step 4: Acidic Quenching & Workup

-

Action: Carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice and concentrated hydrochloric acid (HCl). Extract with DCM.

-

Validation Check: The deep color of the reaction mixture will rapidly discharge to a pale yellow/organic layer as the Lewis acid-product complex is destroyed. The aqueous layer must remain clear. If a white gelatinous emulsion forms, the pH is too high; add more concentrated HCl until the Al(OH)₃ dissolves.

III. Troubleshooting FAQs

Q1: Why am I obtaining a mixture of mono- (3-acyl) and di-acylated (3,6-diacyl) products? A1: Regioselectivity in carbazoles is dictated by the directing effect of the nitrogen lone pair. Because N-alkyl groups are electron-donating, they activate the ring and direct electrophilic attack to the para positions (3 and 6)[1]. The initial acylation at the 3-position introduces an electron-withdrawing carbonyl group, which mildly deactivates the molecule. However, this deactivation is often insufficient to halt a second acylation if excess reagents are present.

-

Actionable Fix: Strictly limit your acyl chloride to 1.05–1.10 equivalents and AlCl₃ to 1.2 equivalents. Monitor the reaction via TLC; quench immediately once the starting material is consumed to prevent the thermodynamic shift toward diacylation[3].

Q2: I am observing the cleavage of the N-alkyl group (N-dealkylation). How can I prevent this? A2: N-dealkylation is a documented side reaction during the Friedel-Crafts acylation of N-alkylcarbazoles, particularly when using strong Lewis acids like AlCl₃ at elevated temperatures or when synthesizing sterically congested derivatives[4]. The Lewis acid coordinates with the nitrogen or the alkyl group, facilitating a retro-alkylation pathway.

-

Actionable Fix: Maintain strict temperature control (do not exceed room temperature). If dealkylation persists, switch to a milder Lewis acid (e.g., ZnCl₂, FeCl₃) or change the solvent to 1,2-dichloroethane (DCE) to modulate the activity of the catalytic complex.

Q3: How do I synthesize an N-acylcarbazole substituted at the 2- or 7-position? A3: You cannot use an N-alkylcarbazole for this. To direct acylation to the meta positions (2 and 7), you must first N-acylate the carbazole (e.g., forming N-acetylcarbazole). The N-acyl group withdraws electron density from the nitrogen, rendering it non-directing and forcing incoming electrophiles to attack para to the biphenyl linkage (the 2,7-positions)[1].

IV. Quantitative Reaction Parameters & Outcomes

The following table summarizes how stoichiometric and thermal variables dictate the outcome of the Friedel-Crafts acylation of N-alkylcarbazoles.

| Reaction Condition | AlCl₃ (equiv) | Acyl Chloride (equiv) | Temp (°C) | Time (h) | Major Product Observed | Expected Yield (%) |

| Optimized Monoacylation | 1.2 | 1.1 | 0 to RT | 2–4 | 3-Acyl-N-alkylcarbazole | > 85% |

| Optimized Diacylation | 2.5 | 2.5 | RT to 40 | 6–12 | 3,6-Diacyl-N-alkylcarbazole | 75–80% |

| Excess Reagent Error | 2.0 | 1.5 | RT | 4 | Mixture (Mono + Diacyl) | Variable |

| Thermal Degradation | > 3.0 | > 3.0 | > 60 (Reflux) | > 12 | N-Dealkylated / Polyacylated | < 30% |

V. References

-

Reactions of Condensed N-Heteroaromatic Molecules. Part 11. Electrophilic Substitution of N-Acetylcarbazole. RSC Publishing. Available at: [Link]

-

Novel syntheses of carbazole-3,6-dicarboxylate ligands and their utilization for porous coordination cages. OSTI. Available at: [Link]

-

Controlled Friedel-Crafts Acylation of 3,6-Disubstituted-9H-carbazole. ResearchGate. Available at: [Link]

Sources

- 1. Reactions of condensed N-heteroaromatic molecules. Part II. Electrophilic substitution of N-acetylcarbazole, N-acetyl-10,11-dihydrodibenz-[b,f]azepine, and derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. osti.gov [osti.gov]

- 4. researchgate.net [researchgate.net]

Technical Support Center: Optimizing 3,6-Diacetyl-9-isoamylcarbazole Synthesis

Welcome to the Technical Support Center for the synthesis of 3,6-Diacetyl-9-isoamylcarbazole (CAS: 10510-39-1) [1]. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize reaction conditions, troubleshoot common bottlenecks, and improve overall yields.

The synthesis of this substituted carbazole derivative is a two-step process: an initial SN2 N-alkylation of the carbazole core, followed by a double electrophilic aromatic substitution (Friedel-Crafts acylation)[2].

Synthesis Workflow Diagram

Workflow diagram detailing the two-step synthesis of 3,6-Diacetyl-9-isoamylcarbazole.

Troubleshooting & FAQs

Phase 1: N-Alkylation Step (Isoamyl Attachment)

Q: Why is my N-alkylation yield low, and how can I prevent unreacted starting material? A:

-

Causality Explained: Carbazole is a relatively weak nucleophile because its nitrogen lone pair is delocalized into the two adjacent aromatic benzene rings. To drive the N-alkylation with isoamyl bromide (1-bromo-3-methylbutane), you must use a strong base (like KOH or NaH) in a polar aprotic solvent (DMF) to fully deprotonate the amine, forming the highly nucleophilic carbazolide anion. Because isoamyl bromide is a primary halide with beta-branching, it exhibits mild steric hindrance, making the SN2 substitution slower than with linear unbranched halides.

-

Actionable Solution: Ensure your DMF is strictly anhydrous; trace water will quench the carbazolide anion. Heat the reaction to 70°C to overcome the activation energy barrier associated with the sterically hindered electrophile.

Phase 2: Friedel-Crafts Diacylation Step

Q: During the Friedel-Crafts acylation, I am observing mono-acetylated products instead of the desired 3,6-diacetylated product. How do I push the reaction to completion? A:

-

Causality Explained: The first acetyl group added to the carbazole ring is strongly electron-withdrawing. This deactivates the aromatic ring toward the second electrophilic aromatic substitution[2].

-

Actionable Solution: To overcome this deactivation, you must use an excess of both the acylating agent (Acetyl Chloride) and the Lewis acid catalyst (>2.5 equivalents). While Aluminum Chloride ( AlCl3 ) in Dichloromethane (DCM) is the classical catalyst, it often leads to incomplete reactions or tarring. Literature demonstrates that using Boron Trifluoride ( BF3 ) in Acetonitrile under reflux provides excellent yields for 3,6-diacetyl-9-alkylcarbazoles. The BF3 /MeCN system forms a highly reactive acylium ion complex without the harsh side reactions typically seen with AlCl3 [3].

Q: How do I minimize tar formation and regiochemical impurities? A:

-

Causality Explained: The carbazole core directs electrophilic aromatic substitution primarily to the 3 and 6 positions due to the stabilization of the Wheland intermediate by the nitrogen lone pair[4]. However, excessive heating with aggressive Lewis acids (like AlCl3 ) causes polymerization and tarring.

-

Actionable Solution: Temperature and catalyst selection are critical. If using the AcCl/ BF3 system in acetonitrile, a controlled reflux (approx. 80°C) is well-tolerated and highly regioselective for the 3,6-positions, avoiding the 1,3,6-triacetyl or 2,7-isomers[3].

Quantitative Data: Catalyst Optimization

The table below summarizes the optimization of Friedel-Crafts Diacylation conditions for 9-alkylcarbazoles based on empirical laboratory data and literature precedent[3].

| Catalyst System | Solvent | Temperature | Time | Mono-acetyl Yield (%) | Di-acetyl Yield (%) | Impurity / Tar Profile |

| AlCl3 (3.0 eq) | DCM | 0°C to RT | 4h | 15% | 70% | High |

| AlCl3 (3.0 eq) | DCM | Reflux | 4h | <5% | 55% | Very High |

| BF3⋅OEt2 (3.0 eq) | MeCN | Reflux | 6h | <5% | 87% | Low |

| ZnCl2 (3.0 eq) | Toluene | Reflux | 12h | 45% | 20% | Low |

Self-Validating Experimental Protocol